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molecular formula C20H41NO2 B091587 N-(2-Hydroxyethyl)octadecanamide CAS No. 111-57-9

N-(2-Hydroxyethyl)octadecanamide

Cat. No. B091587
M. Wt: 327.5 g/mol
InChI Key: OTGQIQQTPXJQRG-UHFFFAOYSA-N
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Patent
US04305868

Procedure details

To a solution of 24.4 g (0.4 mole) ethanolamine in 500 ml ethanol at 60° C. was added 85.2 g (0.3 mole) stearic acid. The ethanol was distilled off until the pot temperature reached 100° C., at which time 300 ml toluene was added, and the water was distilled off as an azeotrope. After 5 hours at 110° C., 6 ml water was recovered in the Stark & Dean trap. Some toluene was removed to raise the pot temperature to 135° C. After an additional 4 hours, another 7 ml water was trapped. The title product (38.5 g) that crystallized on cooling had a melting point of 96°-99° C.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
85.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].[C:5](O)(=[O:23])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>C(O)C>[OH:2][CH2:1][CH2:3][NH:4][C:5](=[O:23])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
85.2 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The ethanol was distilled off until the pot temperature
CUSTOM
Type
CUSTOM
Details
reached 100° C., at which time 300 ml toluene
ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
the water was distilled off as an azeotrope
CUSTOM
Type
CUSTOM
Details
6 ml water was recovered in the Stark & Dean trap
CUSTOM
Type
CUSTOM
Details
Some toluene was removed
WAIT
Type
WAIT
Details
After an additional 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The title product (38.5 g) that crystallized
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
OCCNC(CCCCCCCCCCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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